

# Tetradecanoate: A Technical Guide to a Key Saturated Long-Chain Fatty Acid

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## Compound of Interest

Compound Name: **Tetradecanoate**

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## Abstract

**Tetradecanoate**, a 14-carbon saturated long-chain fatty acid commonly known as myristate, plays a crucial role in a multitude of cellular processes far beyond its basic function as an energy source. Its covalent attachment to proteins, a post-translational modification termed N-myristoylation, is a key mechanism for regulating protein localization, stability, and function. This modification is integral to a vast array of signal transduction pathways, making **tetradecanoate** and the enzymes that mediate its attachment attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the biochemical properties, metabolic pathways, and signaling roles of **tetradecanoate**, with a focus on protein N-myristoylation. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development in this critical area of cell biology.

## Introduction

**Tetradecanoate** is a saturated fatty acid with the molecular formula CH<sub>3</sub>(CH<sub>2</sub>)<sub>12</sub>COOH.<sup>[1][2]</sup> While it is a component of many animal and vegetable fats, its significance in cellular biology is most profoundly realized through its role as a lipid anchor for a diverse range of proteins. The covalent attachment of a myristoyl group to the N-terminal glycine residue of a protein, a process known as N-myristoylation, is a critical modification that influences the subcellular localization and biological activity of the modified protein.<sup>[3][4]</sup> This irreversible modification facilitates weak protein-protein and protein-lipid interactions, which are essential for the proper

functioning of numerous signaling pathways.<sup>[3]</sup> Understanding the intricacies of **tetradecanoate** metabolism and its role in protein modification is paramount for researchers and professionals involved in drug discovery and development, as dysregulation of these processes is implicated in various diseases, including cancer and infectious diseases.<sup>[3][5]</sup>

## Physicochemical Properties of Tetradecanoate

A thorough understanding of the physical and chemical properties of **tetradecanoate** is fundamental to appreciating its biological roles. These properties dictate its behavior in aqueous and lipid environments, its incorporation into cellular membranes, and its interaction with enzymes.

Property	Value	References
Molecular Formula	C14H28O2	[1][6]
Molar Mass	228.37 g/mol	[6][7]
Melting Point	52-54 °C	[8][9]
Boiling Point	250 °C at 100 mmHg	[8][9]
Density	0.862 g/cm <sup>3</sup>	[8]
Water Solubility	<0.1 g/100 mL at 18 °C	[9]
LogP	6.11	[6]
Appearance	White to yellowish-white solid	[8]

## Metabolic Pathways of Tetradecanoate

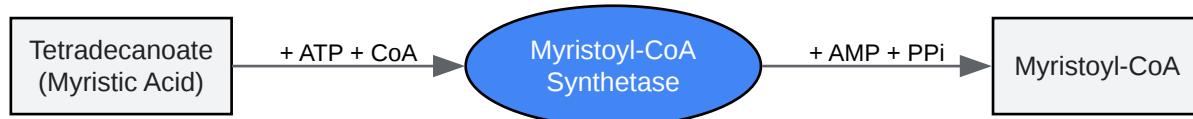
**Tetradecanoate** is obtained through the diet or synthesized endogenously. Its metabolic fate is multifaceted, serving as an energy source through  $\beta$ -oxidation or as a substrate for the synthesis of other lipids.<sup>[10]</sup> A critical metabolic pathway involves its activation to myristoyl-CoA, the donor substrate for N-myristoylation.

## Anabolism and Catabolism

In vivo, **tetradecanoate** can be elongated to form longer-chain fatty acids such as palmitate and stearate.[11] Conversely, it is a product of the  $\beta$ -oxidation of longer-chain fatty acids. The metabolism of myristate is distinct from other saturated fatty acids, with studies showing it is cleared more rapidly from triglyceride stores.[12]

## Myristoyl-CoA Synthesis

The entry point for **tetradecanoate** into its key signaling role is its activation to myristoyl-CoA. This reaction is catalyzed by myristoyl-CoA synthetase.[13] This activated form is then utilized by N-myristoyltransferase (NMT) for protein myristylation.



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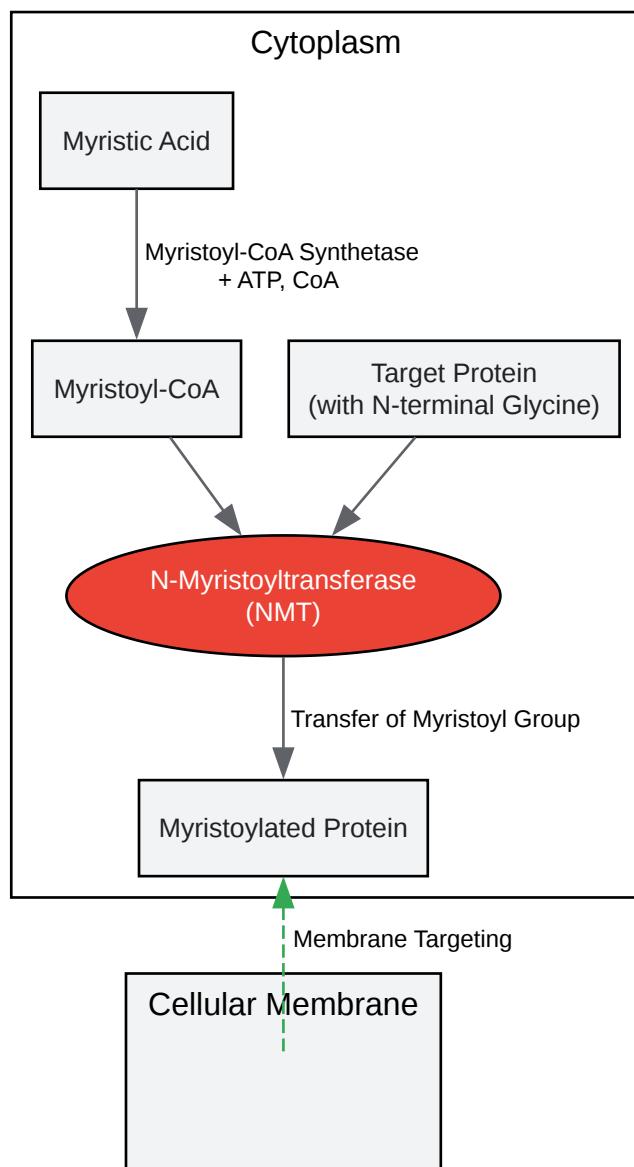
**Caption:** Activation of **Tetradecanoate** to Myristoyl-CoA.

## The Role of Tetradecanoate in Protein N-Myristylation

N-myristylation is a co-translational or post-translational modification where a myristoyl group is attached to the N-terminal glycine of a target protein.[3][4] This process is catalyzed by N-myristoyltransferase (NMT).[5]

## The N-Myristylation Pathway

The process begins with the synthesis of myristoyl-CoA.[13] NMT then recognizes a specific consensus sequence on the target protein and catalyzes the transfer of the myristoyl group from myristoyl-CoA to the N-terminal glycine residue.[13][14] This modification increases the hydrophobicity of the protein, promoting its association with cellular membranes and facilitating protein-protein interactions.[3][15]



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**Caption:** The N-Myristoylation Signaling Pathway.

## Functional Consequences of N-Myristoylation

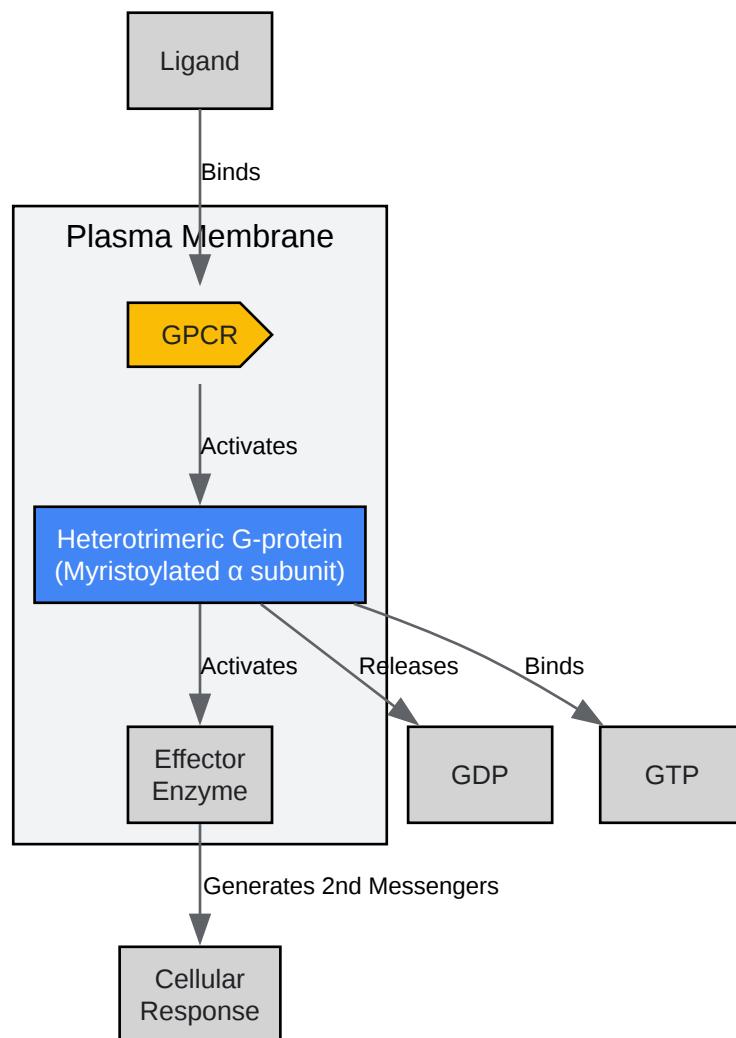
N-myristoylation plays a pivotal role in:

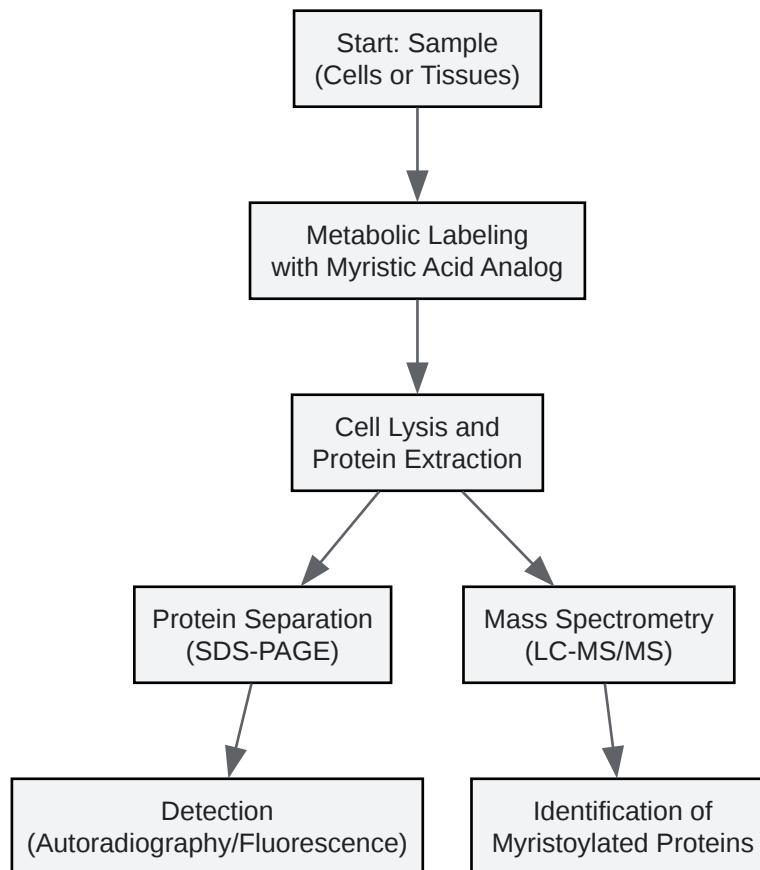
- Membrane Targeting: The attached myristoyl group acts as a hydrophobic anchor, directing proteins to cellular membranes such as the plasma membrane, endoplasmic reticulum, and Golgi apparatus.[15]

- Signal Transduction: Many key signaling proteins, including G-protein alpha subunits and various kinases, are myristoylated.[3][15] This modification is often essential for their proper localization and function within signaling cascades.
- Protein-Protein Interactions: The myristoyl group can facilitate interactions with other proteins, contributing to the formation of signaling complexes.[15]
- Apoptosis: Post-translational myristylation of certain proteins, like Bid, can occur following caspase cleavage, targeting them to the mitochondria and augmenting pro-apoptotic activity. [4]

## Tetradecanoate in G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that play a central role in cellular communication.[16][17] The signaling of many GPCRs is dependent on the myristylation of their associated G-protein alpha subunits.[3] The myristoyl group helps to anchor the G $\alpha$  subunit to the inner leaflet of the plasma membrane, facilitating its interaction with the GPCR and downstream effectors.[3]





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